molecular formula C16H16N2O3 B7545354 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide

Katalognummer B7545354
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: KFJUFJZVEQRUFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide, also known as ANAVEX 2-73, is a small molecule drug that has been developed for the treatment of Alzheimer's disease and other neurodegenerative disorders. It is a potent sigma-1 receptor agonist and also exhibits muscarinic receptor modulation and anti-inflammatory properties.

Wirkmechanismus

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 binds to and activates the sigma-1 receptor, which is a chaperone protein involved in the regulation of calcium homeostasis, neuroprotection, and anti-inflammatory responses. It also modulates muscarinic receptors, which are involved in cognitive function and memory. These mechanisms of action are thought to underlie the beneficial effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 has been shown to increase the expression and activity of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and plasticity. It also reduces oxidative stress and inflammation, which are common features of neurodegenerative diseases. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 has several advantages as a research tool for the study of neurodegenerative diseases. It is a potent and selective sigma-1 receptor agonist, which allows for the investigation of the role of this receptor in disease pathology. It also exhibits anti-inflammatory and neuroprotective properties, which are relevant to the pathogenesis of neurodegenerative disorders. However, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 has limitations as a research tool, including its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73. One direction is the further evaluation of its safety and efficacy in clinical trials for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the investigation of its potential as a therapeutic agent for other conditions, such as depression and anxiety. Additionally, the elucidation of the molecular mechanisms underlying the effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 could lead to the development of new drugs targeting the sigma-1 receptor and other related pathways.

Synthesemethoden

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with ethylene diamine, followed by the reaction of the resulting intermediate with 3-bromo-pyridine-2-carboxylic acid. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 has been extensively studied in preclinical models of Alzheimer's disease and other neurodegenerative disorders. It has been shown to improve cognitive function, reduce amyloid-beta and tau pathology, and protect against neuronal damage and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide 2-73 in human patients with Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(18-16(19)13-3-2-6-17-10-13)12-4-5-14-15(9-12)21-8-7-20-14/h2-6,9-11H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJUFJZVEQRUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.